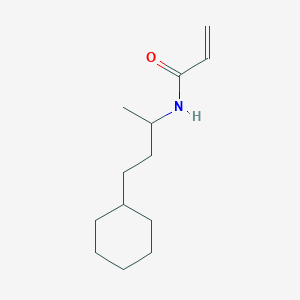

N-(4-Cyclohexylbutan-2-yl)prop-2-enamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-cyclohexylbutan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3,11-12H,1,4-10H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETNJOIAJZDLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCCC1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Cyclohexylbutan 2 Yl Prop 2 Enamide

Synthesis of the (4-Cyclohexylbutan-2-yl)amine Moiety

The synthesis of the chiral amine, (4-Cyclohexylbutan-2-yl)amine, is a critical step that dictates the stereochemistry of the final product. This is typically achieved through the conversion of a corresponding ketone.

Synthetic Routes to Cyclohexyl-Substituted Alkyl Amines

A common and direct route to (4-Cyclohexylbutan-2-yl)amine is the reductive amination of 4-cyclohexylbutan-2-one (B2990459). This reaction involves the initial formation of an imine intermediate from the ketone and an amine source (such as ammonia), which is then reduced to the desired amine.

Various reducing agents can be employed for this transformation, including:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation over catalysts like platinum, palladium, or nickel.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, sodium cyanoborohydride is known to be selective for the reduction of imines in the presence of ketones.

Stereoselective Synthesis of the Chiral Center in (4-Cyclohexylbutan-2-yl)amine

Given that the second carbon of the butyl chain is a chiral center, achieving a stereoselective synthesis of the amine is often a primary goal. This can be accomplished through several asymmetric methodologies.

Asymmetric Reductive Amination (ARA) using transition metal catalysts is a powerful approach. Chiral ligands complexed to metals such as ruthenium, iridium, or rhodium can catalyze the hydrogenation of the in situ-formed imine with high enantioselectivity.

Biocatalysis offers another highly stereoselective route. Enzymes such as amine transaminases (ATAs) can transfer an amino group from a donor molecule to a prochiral ketone with excellent stereocontrol. Similarly, amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source. nih.gov

Table 2: Comparison of Stereoselective Methods for Chiral Amine Synthesis

| Method | Catalyst/Enzyme | Key Features |

| Asymmetric Reductive Amination | Chiral transition metal complexes (e.g., Ru, Ir, Rh) | High enantioselectivities, broad substrate scope. |

| Biocatalytic Transamination | Amine Transaminases (ATAs) | Excellent stereoselectivity, operates under mild aqueous conditions. |

| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) | Direct conversion of ketones to chiral amines using ammonia. |

Introduction of the Prop-2-enoyl Group

The final step in the synthesis of N-(4-Cyclohexylbutan-2-yl)prop-2-enamide is the introduction of the prop-2-enoyl (acryloyl) group onto the synthesized chiral amine.

The most direct method is the acylation of (4-Cyclohexylbutan-2-yl)amine with acryloyl chloride , typically under the Schotten-Baumann conditions described in section 2.1.1. libretexts.org It is crucial to control the reaction conditions to prevent polymerization of the acryloyl chloride or the final product. The use of polymerization inhibitors may be necessary. google.com

Alternatively, acrylic acid can be coupled with the amine using a suitable coupling reagent, as mentioned in section 2.1.2. This approach avoids the use of the more reactive and moisture-sensitive acryloyl chloride.

In some cases, enzymatic methods can be employed for the aminolysis of acrylic esters to form the corresponding acrylamides.

Acrylation Reagents and Reaction Conditions

The introduction of the acryloyl group onto the 4-cyclohexylbutan-2-amine (B2624599) is a critical step in the synthesis of this compound. This N-acylation can be accomplished using several acrylation reagents, each with its own set of reaction conditions. The most common methods involve the use of acryloyl chloride or acrylic acid in the presence of a coupling agent.

Acryloyl Chloride:

The reaction of an amine with an acyl chloride, such as acryloyl chloride, is a widely used method for amide bond formation, often conducted under Schotten-Baumann conditions. iitk.ac.inorganic-chemistry.orgbyjus.com This reaction is typically a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.in The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it unreactive. organic-chemistry.org

Standard Schotten-Baumann conditions often employ a two-phase solvent system, such as dichloromethane (B109758) and water, with an inorganic base like sodium hydroxide (B78521) or potassium carbonate in the aqueous phase to neutralize the HCl. wikipedia.orglscollege.ac.in Alternatively, an organic base like triethylamine (B128534) or pyridine (B92270) can be used in an aprotic solvent. google.comjk-sci.com The reaction is generally rapid and proceeds at or below room temperature.

Acrylic Acid with Coupling Agents:

To circumvent the use of the often hazardous and moisture-sensitive acryloyl chloride, acrylic acid can be directly coupled with 4-cyclohexylbutan-2-amine using a variety of coupling agents. amazonaws.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Another class of effective coupling agents are triazine-based reagents, for instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.netsemanticscholar.org These reagents have shown high efficiency in promoting amidation reactions in various solvents, including aqueous media. researchgate.net

The following table summarizes typical reaction conditions for the acrylation of aliphatic amines based on analogous reactions found in the literature.

| Acrylation Reagent | Base/Coupling Agent | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) |

| Acryloyl Chloride | Sodium Hydroxide | Dichloromethane/Water | 0 - 25 | 1 - 3 |

| Acryloyl Chloride | Triethylamine | Dichloromethane | 0 - 25 | 1 - 3 |

| Acrylic Acid | EDCI/HOBt | Dichloromethane or DMF | 0 - 25 | 12 - 24 |

| Acrylic Acid | DMTMM | Methanol or Water | 25 | 12 - 24 |

Convergent and Linear Synthesis Approaches to this compound

Linear Synthesis:

In a linear synthesis, the target molecule is assembled in a stepwise fashion from a single starting material. youtube.com For this compound, a plausible linear sequence would commence with a readily available precursor, such as 4-cyclohexylbutan-2-one.

A potential linear synthetic route is as follows:

Reductive Amination: 4-cyclohexylbutan-2-one is converted to 4-cyclohexylbutan-2-amine. This can be achieved through catalytic hydrogenation in the presence of ammonia or by using a hydride reducing agent. d-nb.inforesearchgate.netnih.govorganic-chemistry.org

N-Acrylation: The resulting 4-cyclohexylbutan-2-amine is then reacted with an acrylation agent (e.g., acryloyl chloride or acrylic acid with a coupling agent) to yield the final product, this compound.

Convergent Synthesis:

For this compound, a convergent approach would involve:

Independent Synthesis of 4-Cyclohexylbutan-2-amine: This key intermediate can be prepared via various routes, for example, starting from 4-cyclohexyl-2-butanol through a mesylation or tosylation followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

Preparation of the Acrylation Agent: The second fragment, an activated acrylic acid derivative like acryloyl chloride, is either commercially available or can be prepared from acrylic acid.

Final Coupling: The two independently synthesized fragments, 4-cyclohexylbutan-2-amine and the acrylation agent, are then coupled in the final step to afford this compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Maximizing the yield of this compound requires careful optimization of the reaction conditions for the key synthetic steps.

Optimization of Reductive Amination (for Linear Synthesis):

The successful synthesis of the 4-cyclohexylbutan-2-amine intermediate via reductive amination of 4-cyclohexylbutan-2-one is dependent on several factors. Research on the reductive amination of other aliphatic ketones suggests that the choice of catalyst, hydrogen pressure, temperature, and solvent can significantly influence the reaction outcome. d-nb.infonih.govorganic-chemistry.org For instance, iron or cobalt-based catalysts have been shown to be effective for the reductive amination of aliphatic ketones with aqueous ammonia. d-nb.infoorganic-chemistry.org

The following table illustrates how varying these parameters can affect the yield in analogous reductive amination reactions.

| Catalyst | Hydrogen Pressure (MPa) | Temperature (°C) | Solvent | Amine Source | Analogous Ketone Substrate | Reported Yield (%) |

| Fe/(N)SiC | 6.5 | 140 | Water | 25% aq. NH₃ | 2-Octanone | 85 d-nb.infonih.gov |

| Amorphous Co | 1-10 | 80 | Not specified | Aqueous NH₃ | Various aliphatic ketones | up to 99 organic-chemistry.org |

| Pd/C | Not specified | Not specified | Not specified | Not specified | Various ketones | High yields reported organic-chemistry.org |

Optimization of N-Acrylation:

For the final N-acylation step, optimization of the Schotten-Baumann reaction or the coupling reaction is crucial for achieving a high yield of the desired amide. Key parameters to consider include the stoichiometry of the reagents, the choice of base and its concentration, the solvent system, and the reaction temperature and time.

Recent studies have employed advanced techniques like multi-objective Bayesian optimisation to fine-tune the conditions of Schotten-Baumann reactions in continuous flow systems, simultaneously maximizing space-time-yield and minimizing the E-factor (a measure of waste generation). cam.ac.uk Such an approach could be applied to the synthesis of this compound to identify the optimal set of reaction conditions efficiently.

The table below presents a hypothetical optimization study for the acrylation of 4-cyclohexylbutan-2-amine with acryloyl chloride, based on principles of the Schotten-Baumann reaction.

| Base | Base Equivalents | Solvent System | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| NaOH | 1.1 | Dichloromethane/Water | 0 | 2 | 85 |

| NaOH | 2.0 | Dichloromethane/Water | 25 | 1 | 90 |

| Triethylamine | 1.2 | Dichloromethane | 0 | 3 | 88 |

| Triethylamine | 1.5 | Dichloromethane | 25 | 2 | 92 |

| Pyridine | 1.2 | Dichloromethane | 0 | 2 | 80 |

Mechanistic Elucidation of Enamide Reactivity in N 4 Cyclohexylbutan 2 Yl Prop 2 Enamide

Reactivity Profiles of the Enamide Double Bond in N-(4-Cyclohexylbutan-2-yl)prop-2-enamide

The enamide double bond in a molecule such as this compound exhibits a versatile reactivity profile, capable of acting as both a nucleophile and an electrophile. This duality is a direct consequence of the electronic interplay between the nitrogen lone pair and the π-system of the carbonyl group. acs.orgnih.gov Unlike simple enamines, which are strongly nucleophilic, the electron-withdrawing nature of the adjacent carbonyl group in enamides tempers the nucleophilicity of the β-carbon. researchgate.netnih.gov

However, enamides are still sufficiently nucleophilic to react with a range of electrophiles. researchgate.netacs.org Kinetic studies have shown that the nucleophilicity of enamides is comparable to that of enol ethers and some electron-rich heterocycles like indoles and pyrroles. researchgate.net This reactivity allows them to participate in C-C and C-N bond-forming reactions. nih.gov The nucleophilic character is enhanced by the delocalization of the nitrogen lone-pair electrons into the carbon-carbon double bond. acs.org

Conversely, the presence of the electron-withdrawing acyl group can render the β-carbon susceptible to attack by strong nucleophiles, showcasing the electrophilic side of its character. The reactivity can be further tuned by the substituents on the nitrogen and the carbonyl group. In this compound, the bulky cyclohexylbutan-2-yl group can sterically influence the approach of reactants.

The table below summarizes the dual reactivity of the enamide double bond.

| Reactivity Type | Attacking Species | Site of Attack on Enamide | Influencing Factors |

| Nucleophilic | Electrophiles (e.g., imines, aldehydes, Michael acceptors) | β-carbon | Nitrogen lone pair delocalization, catalyst presence |

| Electrophilic | Strong Nucleophiles | β-carbon | Electron-withdrawing effect of the acyl group |

Role of the Amide Nitrogen Lone Pair in Modulating Enamide Nucleophilicity and Electrophilicity

The lone pair of electrons on the amide nitrogen is central to the reactivity of this compound. These electrons are involved in a resonance system that includes the C=C double bond and the C=O double bond of the carbonyl group. spectroscopyonline.comnih.gov This conjugation has several important consequences.

Firstly, it reduces the availability of the nitrogen lone pair for protonation, making amides significantly less basic than their amine counterparts. libretexts.orglibretexts.org The delocalization of the lone pair into the carbonyl group is a major stabilizing factor. nih.gov

Secondly, this resonance extends to the enamine double bond, increasing the electron density at the β-carbon and thereby conferring nucleophilicity. acs.org However, because the lone pair is also delocalized towards the carbonyl oxygen, the nucleophilicity of an enamide is attenuated compared to an enamine, where the lone pair only delocalizes into the C=C double bond. researchgate.netyoutube.com This reduced reactivity also imparts greater stability and resistance to hydrolysis compared to enamines. acs.orgnih.gov

The extent of this delocalization, and thus the balance between nucleophilicity and electrophilicity, can be influenced by the substituents. An electron-donating group on the nitrogen would enhance nucleophilicity, while an electron-withdrawing group would decrease it.

Protonation and Iminium Ion Formation Pathways of Enamides

Under acidic conditions, enamides can undergo protonation. The protonation of an enamide typically occurs at the β-carbon of the double bond. chemistrysteps.com This is in contrast to imines, which are protonated on the nitrogen. chemistrysteps.commasterorganicchemistry.com The protonation of the β-carbon is favored because it leads to the formation of a resonance-stabilized iminium ion. masterorganicchemistry.comkhanacademy.orglibretexts.org

The mechanism for the acid-catalyzed hydrolysis of an enamide illustrates this pathway:

Protonation: The enamide double bond attacks a proton (H+), which adds to the α-carbon. chemistrysteps.com

Iminium Ion Formation: This initial protonation results in the formation of an iminium ion, where the nitrogen atom bears a positive charge and is double-bonded to the adjacent carbon. masterorganicchemistry.comlibretexts.org This intermediate is electrophilic. chemistrysteps.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Elimination: The lone pair on the oxygen helps to expel the amine as a leaving group.

Deprotonation: Deprotonation of the resulting oxonium ion yields the final carbonyl compound. chemistrysteps.com

This pathway highlights the formation of the critical iminium ion intermediate, which is a key reactive species in many enamide reactions, including cyclizations.

Cyclization Mechanisms Involving this compound and Related Enamides

The enamide functional group is a versatile participant in a variety of cyclization reactions, enabling the construction of complex nitrogen-containing heterocyclic structures.

The aza-Prins cyclization is a powerful method for synthesizing six-membered nitrogen heterocycles, such as piperidines. researchgate.netresearchgate.net In this reaction, an enamide can act as the nucleophilic component. The reaction is typically initiated by a Lewis or Brønsted acid, which activates an aldehyde partner. researchgate.netresearchgate.net The enamide then attacks the activated aldehyde, leading to an intermediate that cyclizes. The resulting cation is then trapped by a nucleophile. researchgate.net

The general mechanism proceeds as follows:

Formation of an N-acyliminium ion from the reaction of an aldehyde and the amine functionality (or a related precursor).

Intramolecular nucleophilic attack by the enamide double bond onto the iminium ion.

Trapping of the resulting cyclic carbocation by a nucleophile (e.g., a halide from the Lewis acid). researchgate.net

This reaction has a broad scope, with various aldehydes and enamide precursors being suitable substrates. researchgate.netresearchgate.net The diastereoselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents. researchgate.net

Enamide-alkyne cycloisomerization reactions are typically catalyzed by transition metals, most notably gold and platinum. frontiersin.orgresearchgate.net These reactions provide efficient routes to various heterocyclic scaffolds. In a typical gold-catalyzed reaction, the gold(I) catalyst activates the alkyne, making it susceptible to intramolecular attack by the enamide double bond. frontiersin.org

The mechanistic pathway can vary, but a common proposal involves:

Coordination of the gold(I) catalyst to the alkyne.

Intramolecular nucleophilic attack of the enamide onto the activated alkyne (e.g., in a 6-endo-dig fashion).

Rearrangement and protodeauration to afford the cyclized product and regenerate the catalyst. monash.edu

The specific outcome of the reaction (e.g., the size of the ring formed) can be influenced by the length of the tether connecting the enamide and the alkyne, as well as the reaction conditions.

Enamides can also participate in [3+2] annulation reactions to form five-membered rings. chim.itresearchgate.net In these reactions, the enamide can act as a two-atom component. For instance, enamides can react with 1,3-dipoles or their synthetic equivalents. chim.it

One example is the reaction of enamides with nitroalkenes, which can be catalyzed by various Lewis acids. chim.it The mechanism generally involves:

Michael addition of the enamide to the nitroalkene.

Subsequent ring closure of the resulting intermediate.

Elimination to form the aromatic pyrrole (B145914) ring. chim.it

These reactions are valuable for the synthesis of highly substituted pyrroles and other five-membered nitrogen heterocycles. chim.itresearchgate.net Chiral catalysts can also be employed to achieve enantioselective transformations. researchgate.net

Polycyclization Strategies

There is no available research data on the polycyclization strategies specifically involving this compound.

Stereochemical Control in Enamide-Mediated Transformations Involving this compound

There is no available research data on the stereochemical control in enamide-mediated transformations specifically involving this compound.

Advanced Analytical Methodologies for Characterization of N 4 Cyclohexylbutan 2 Yl Prop 2 Enamide

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of N-(4-Cyclohexylbutan-2-yl)prop-2-enamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed to unequivocally assign all proton and carbon signals of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm for the key protons are outlined in the table below. The integration of the signals will correspond to the number of protons, and the splitting patterns (multiplicity) will reveal adjacent protons. For instance, the vinyl protons of the prop-2-enamide group are expected to show complex splitting patterns due to both geminal and vicinal coupling. The methine proton on the butan-2-yl chain adjacent to the nitrogen will likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) and methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule. The approximate chemical shifts for the carbon atoms are predicted based on the functional groups present. The carbonyl carbon of the amide is expected to be the most downfield signal.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, helping to trace the connectivity of the cyclohexyl and butyl chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Amide) | 5.5 - 6.5 | Broad Singlet | 1H |

| CH=CH₂ (Vinyl) | 5.6 - 6.3 | Multiplet | 3H |

| CH-N (Butan-2-yl) | 3.8 - 4.2 | Multiplet | 1H |

| CH₂ (Cyclohexyl) | 0.8 - 1.8 | Multiplet | 11H |

| CH₂ (Butyl chain) | 1.1 - 1.6 | Multiplet | 4H |

| CH₃ (Butan-2-yl) | 1.1 - 1.3 | Doublet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| CH=CH₂ (Vinyl) | 125 - 135 |

| CH₂=CH (Vinyl) | 120 - 130 |

| CH-N (Butan-2-yl) | 45 - 55 |

| Cyclohexyl Carbons | 25 - 40 |

| Butyl Chain Carbons | 20 - 40 |

| CH₃ (Butan-2-yl) | 15 - 25 |

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, a common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group and the cleavage of the amide bond itself. nih.gov The McLafferty rearrangement is another potential fragmentation pathway for aliphatic amides. miamioh.edu

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M - C₃H₄O]+ | Loss of the propenoyl group |

| [C₄H₉N]+ | Cleavage at the amide bond |

| [C₆H₁₁]+ | Cyclohexyl fragment |

| Various smaller fragments | Resulting from further fragmentation of the alkyl chains |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the secondary amide and the vinyl group.

The IR spectrum of a secondary amide typically shows a characteristic N-H stretching vibration. spectroscopyonline.com The C=O stretching vibration of the amide group (Amide I band) is also a strong and characteristic absorption. leibniz-fli.deacs.org The N-H bending vibration (Amide II band) is another key diagnostic peak. spcmc.ac.in The presence of the vinyl group would be indicated by C=C stretching and =C-H stretching and bending vibrations.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1570 |

| C=C (Vinyl) | Stretch | 1610 - 1680 |

| =C-H (Vinyl) | Stretch | 3010 - 3095 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. Given the non-polar nature of the cyclohexyl and butyl groups, a reversed-phase HPLC method would be most suitable. pharmaknowledgeforum.comjordilabs.comlibretexts.org

A typical method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the elution of any more non-polar impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the prop-2-enamide chromophore absorbs.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could be employed for the analysis of any volatile impurities or for the analysis of the compound after derivatization. nih.govnih.gov For instance, silylation of the amide could increase its volatility and thermal stability, making it more amenable to GC-MS analysis. nih.gov The mass spectrometer detector provides confirmation of the identity of the separated components. atlantis-press.com

Interactive Data Table: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI), scanning m/z 50-500 |

X-ray Crystallography for Solid-State Structure Determination

As of the current available data, no public records of single-crystal X-ray diffraction studies for this compound exist. This analytical technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound, which is not always feasible.

Should such a study be conducted in the future, it would provide definitive, three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. This data is invaluable for understanding the molecule's solid-state conformation and intermolecular interactions.

A hypothetical data table for such a future analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C13H23NO |

| Formula Weight | 209.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.78 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.142 |

Chiral Analysis Methods for Enantiomeric Purity

The structure of this compound contains a chiral center at the second carbon of the butan-2-yl group. This means the compound can exist as a pair of enantiomers, (R)- and (S)-N-(4-cyclohexylbutan-2-yl)prop-2-enamide. If this compound were to be synthesized in an enantioselective manner, methods for determining its enantiomeric purity would be crucial.

Currently, there are no published studies detailing the chiral separation or analysis of this specific compound's enantiomers. However, standard methodologies for such an analysis would likely involve chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of their relative quantities, often expressed as enantiomeric excess (ee%).

A prospective data table from a chiral HPLC analysis is provided below for illustrative purposes.

Prospective Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Prospective Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

Theoretical and Computational Investigations of N 4 Cyclohexylbutan 2 Yl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and reactivity, which are crucial for predicting the chemical behavior of N-(4-Cyclohexylbutan-2-yl)prop-2-enamide.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. mdpi.com For this compound, DFT calculations would be employed to ascertain its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the minimum energy conformation.

Key energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ekb.eg A larger HOMO-LUMO gap generally implies higher stability.

Table 1: Predicted Ground State Energetic Properties of this compound using DFT

| Property | Predicted Value (Hartrees) | Predicted Value (eV) |

| Total Energy | -732.54 | -19933.3 |

| HOMO Energy | -0.23 | -6.26 |

| LUMO Energy | 0.05 | 1.36 |

| HOMO-LUMO Gap | 0.28 | 7.62 |

Note: The values presented in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

To investigate the behavior of this compound upon absorption of light or during a chemical reaction, ab initio methods such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) would be utilized. These methods can predict electronic transition energies and oscillator strengths, which are essential for understanding the molecule's photochemical properties.

Furthermore, ab initio calculations can be used to map out potential energy surfaces for various reaction pathways. This allows for the determination of transition state geometries and activation energies, providing insights into the kinetics and mechanisms of reactions involving the prop-2-enamide functional group.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the motion of atoms and bonds, MD can explore the accessible conformations of the flexible cyclohexylbutyl group and the prop-2-enamide side chain.

In Silico Prediction of Molecular Interactions and Reactivity

In silico methods are instrumental in predicting how a molecule will interact with other chemical species or biological macromolecules. nih.gov For this compound, these predictions can be based on its calculated electronic properties and molecular shape.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, can be used to forecast its behavior in chemical reactions. mdpi.com The electrophilicity index, for instance, would suggest the molecule's capacity to act as an electrophile. nih.gov Molecular Electrostatic Potential (MEP) maps would visually identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| Chemical Potential (μ) | -2.45 |

| Chemical Hardness (η) | 3.81 |

| Electrophilicity Index (ω) | 0.79 |

Note: These values are hypothetical and serve as examples of data obtained from in silico predictions.

Computational Analysis of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the structural elucidation of this compound. nih.govresearchgate.net DFT calculations can be used to simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from an IR simulation can be correlated with experimental spectra to identify characteristic functional group vibrations. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can assist in the assignment of signals in experimentally obtained NMR spectra.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 168.5 |

| Alpha-Carbon (in prop-2-enamide) | 129.2 |

| Beta-Carbon (in prop-2-enamide) | 131.8 |

| CH-N Carbon | 52.3 |

Note: The chemical shifts in this table are hypothetical and illustrative of computational NMR predictions.

Structure Activity Relationship Sar Methodologies Applied to N 4 Cyclohexylbutan 2 Yl Prop 2 Enamide Analogues

Principles of Structure-Activity Relationship Analysis in Organic and Medicinal Chemistry

The foundational principle of Structure-Activity Relationship (SAR) analysis is the correlation between the chemical structure of a molecule and its resulting biological activity. wikipedia.orgnumberanalytics.com This concept, which dates back to the late 19th century, is a cornerstone of medicinal chemistry and drug discovery. wikipedia.org The core idea is that the specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties, which in turn govern how it interacts with biological systems such as proteins, enzymes, or receptors. numberanalytics.comoncodesign-services.com

The process of SAR analysis involves designing and synthesizing a series of related compounds, or analogues, and then evaluating their biological activity through assays. oncodesign-services.com The insights gained from these studies not only guide the optimization of lead compounds but also contribute to a deeper understanding of the biological target and the nature of the molecular interactions involved. collaborativedrug.com This knowledge is invaluable for designing new molecules with desired properties, thereby accelerating the drug discovery process. oncodesign-services.comcollaborativedrug.com The relationship between structure and activity can be both qualitative and quantitative. When these relationships are expressed through mathematical models, it is referred to as a Quantitative Structure-Activity Relationship (QSAR). wikipedia.orgpharmacologymentor.com

Methodologies for SAR Derivation and Interpretation

The derivation and interpretation of SAR data are facilitated by a variety of methodologies, ranging from the analysis of molecular fragments to advanced computational and graphical techniques. rsc.org

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds that has gained significant traction as a complementary method to traditional high-throughput screening. nih.gov This methodology begins by screening libraries of small, low-complexity molecules, known as fragments (typically with a molecular weight of less than 300 Da), for weak binding to a biological target. frontiersin.org Although these fragments have low affinity, they often exhibit high "binding efficiency," meaning they form highly optimized interactions with the target. cambridgemedchemconsulting.com

Once fragment hits are identified, SAR studies guide their optimization. frontiersin.org This can involve several strategies:

Fragment Growing: Extending the fragment to interact with adjacent pockets on the target protein, thereby increasing potency.

Fragment Linking: Identifying two or more fragments that bind to different, nearby sites on the target and connecting them with a chemical linker to create a single, more potent molecule.

Fragment Merging: Combining the features of overlapping fragments into a single, novel chemical entity.

Computational methods have become indispensable in modern SAR analysis, allowing for the rapid evaluation of large datasets and the prediction of activity for novel compounds. nih.gov

Machine Learning Models: Machine learning (ML) algorithms are increasingly used to build predictive QSAR models. nih.gov These models learn the complex relationships between a molecule's structure and its biological activity from a training set of known compounds. researchgate.net Various ML algorithms are employed, including:

Random Forest (RF)

Support Vector Machines (SVMs) nih.gov

Artificial Neural Networks (ANNs) researchgate.net

Deep Neural Networks (DNNs) core.ac.uk

To build these models, molecules are first converted into numerical descriptors that capture their physicochemical properties, such as molecular weight, lipophilicity, and electronic properties, or into molecular fingerprints that represent their structural features. nih.gov The ML algorithm then uses these descriptors to build a model that can predict the activity of new, untested compounds. researchgate.net These predictive models are powerful tools for prioritizing which compounds to synthesize and test, thereby saving significant time and resources. nih.gov

Visualizing SAR data is crucial for its interpretation by medicinal chemists. rsc.org Graphical methods provide an intuitive way to understand complex structure-activity trends.

SAR Maps: SAR maps are a visualization technique that represents a chemical series as a rectangular matrix. acs.orgnih.gov Each cell in the matrix corresponds to a unique combination of R-groups, and thus a unique compound. The cells are then color-coded based on a specific property, such as biological activity, allowing researchers to quickly identify patterns and trends in the data. acs.org For example, "hot spots" of high activity can be easily identified, guiding the design of new analogues.

"Glowing Molecule" Representation: This is another visualization method where a predictive model is displayed directly on the chemical structure. nih.gov Different regions of the molecule are color-coded to indicate their influence on the predicted property. For example, atoms or fragments that contribute positively to the activity might be colored green, while those that have a negative impact might be colored red. This provides a direct and intuitive understanding of how structural modifications are likely to affect the molecule's activity. nih.gov

Investigating the Impact of Structural Modifications on Hypothetical Biological or Chemical Activity

To illustrate the application of SAR principles, we can consider the hypothetical impact of structural modifications on the biological or chemical activity of analogues of N-(4-Cyclohexylbutan-2-yl)prop-2-enamide.

The cyclohexyl group is a common structural motif in many natural and synthetic bioactive compounds. pharmablock.com Its role in modulating activity can be attributed to several key properties:

Hydrophobicity and Lipophilicity: The cyclohexyl group is a nonpolar, hydrophobic moiety. Its presence can significantly increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a biological target.

Three-Dimensionality and Shape: Unlike a flat phenyl ring, the cyclohexyl group has a distinct three-dimensional chair or boat conformation. This can provide more contact points with a target protein, potentially leading to stronger binding interactions. pharmablock.com

Rigidity: The cyclohexyl ring is more rigid than a flexible alkyl chain. Incorporating a cyclohexyl group can reduce the conformational entropy of a molecule, which can lead to a more favorable binding affinity. pharmablock.com

Bioisosterism: The cyclohexyl group can act as a bioisostere for other groups, such as a phenyl ring or a tert-butyl group. pharmablock.com This means it can replace these groups without significantly altering the molecule's interaction with the target, but it may improve other properties like metabolic stability. For example, replacing a phenyl group with a cyclohexyl group can prevent aromatic oxidation, a common metabolic pathway.

The table below illustrates how modifications to the cyclohexyl group in a hypothetical series of this compound analogues could influence their activity.

| Modification to Cyclohexyl Moiety | Potential Impact on Properties | Hypothetical Effect on Activity |

|---|---|---|

| Replacement with a Phenyl group | Increases aromaticity, potential for π-π stacking interactions. | May increase or decrease activity depending on the nature of the binding pocket. Could introduce new metabolic liabilities. |

| Replacement with a Cyclopentyl group | Slightly reduces size and lipophilicity. | Could probe the size limits of the binding pocket; may decrease activity if the larger cyclohexyl ring is optimal. |

| Addition of a hydroxyl (-OH) group | Increases polarity, introduces hydrogen bonding capability. | Could form a key hydrogen bond with the target, significantly increasing activity. May also improve solubility. |

| Replacement with a linear hexyl chain | Increases flexibility. | Likely to decrease activity due to the entropic penalty of binding a more flexible molecule. |

Significance of the Butan-2-yl Linker and its Stereochemistry

The four-carbon chain of the butan-2-yl linker provides a specific spatial separation between the hydrophobic cyclohexyl group and the electrophilic prop-2-enamide. This separation can be crucial for simultaneously engaging different pockets of a target protein, such as a hydrophobic pocket that accommodates the cyclohexyl ring and a nucleophilic residue that reacts with the acrylamide (B121943).

A key feature of the butan-2-yl linker is the presence of a chiral center at the second carbon atom (C2), to which the prop-2-enamide is attached. This results in two stereoisomers, the (R)- and (S)-enantiomers. The stereochemistry at this position has a profound impact on the three-dimensional arrangement of the molecule, which in turn can lead to significant differences in biological activity. nih.govslideshare.net Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors. researchgate.net

The differential activity of stereoisomers can be attributed to one enantiomer fitting more productively into a chiral binding site, leading to a more favorable binding energy and a higher reaction rate for covalent bond formation. nih.gov For instance, in a hypothetical enzyme inhibition scenario, the (R)-enantiomer might position the prop-2-enamide group in perfect proximity to a key cysteine residue, leading to potent inhibition, while the (S)-enantiomer may orient the warhead away from this residue, resulting in significantly lower or no activity.

The following table illustrates hypothetical inhibition data for the (R)- and (S)-enantiomers of this compound against a target protein, highlighting the potential importance of the linker's stereochemistry.

| Compound | Stereochemistry at C2 | Target Inhibition IC₅₀ (nM) |

|---|---|---|

| Enantiomer A | (R) | 50 |

| Enantiomer B | (S) | 5000 |

Influence of the Prop-2-enamide Functional Group on Reactivity and Interactions

The prop-2-enamide (acrylamide) functional group is a key feature of this compound, conferring upon it the properties of a targeted covalent inhibitor. nih.gov This group contains an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This electrophilic nature allows the compound to form a stable covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine via a thio-Michael addition reaction. rug.nl

The reactivity of the prop-2-enamide "warhead" is finely tuned. researchgate.net It needs to be reactive enough to engage its target but not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity. researchgate.net The presence of the N-substituted amide influences the electron density of the α,β-unsaturated system, modulating its reactivity compared to a simple acrylamide.

The formation of a covalent bond can lead to potent and often irreversible inhibition of the target protein's function. This can offer advantages in terms of prolonged duration of action and high potency. The interaction of the prop-2-enamide group is not solely based on its reactivity. The geometry and electronic properties of the amide also contribute to non-covalent interactions, such as hydrogen bonding, within the binding site prior to the covalent reaction. These initial non-covalent interactions are crucial for correctly orienting the molecule for the subsequent covalent modification.

The table below shows hypothetical reactivity data of this compound and a related analogue lacking the double bond, demonstrating the importance of the α,β-unsaturated system for covalent modification.

| Compound | Functional Group | Covalent Modification of Target | Inhibition Type |

|---|---|---|---|

| This compound | Prop-2-enamide | Yes | Irreversible |

| N-(4-Cyclohexylbutan-2-yl)propanamide | Propanamide | No | Reversible (if active) |

Design of Analogues to Probe Specific Structural Features and Their Impact on Activity

To investigate the structure-activity relationship (SAR) of this compound, a systematic design and synthesis of analogues would be undertaken. This process involves modifying specific parts of the molecule to understand their contribution to biological activity.

Modifications of the Cyclohexyl Group: The role of the cyclohexyl group in binding can be explored by synthesizing analogues with different cycloalkyl rings (e.g., cyclopentyl, cycloheptyl) or by introducing substituents on the cyclohexyl ring. nih.gov For example, adding a polar group like a hydroxyl could probe for hydrogen bonding opportunities in a hydrophobic pocket, while increasing the size of the alkyl group could test the limits of the hydrophobic pocket.

Alterations to the Linker: The length and flexibility of the butan-2-yl linker can be systematically varied. Analogues with shorter (e.g., propan-2-yl) or longer (e.g., pentan-2-yl) linkers could be synthesized to determine the optimal distance between the cyclohexyl group and the prop-2-enamide warhead. Additionally, the chiral center could be removed by using a linker like 3-cyclohexylpropyl to assess the importance of stereochemistry.

Modification of the Prop-2-enamide Warhead: The reactivity of the Michael acceptor can be modulated to optimize the balance between potency and off-target effects. nih.gov This can be achieved by synthesizing analogues with different electron-withdrawing or electron-donating groups on the acrylamide moiety. For instance, adding a methyl group to the double bond (to give a crotonamide) can alter the reactivity and geometry of the warhead. Bioisosteric replacement of the acrylamide with other electrophilic groups, such as a vinyl sulfonamide or a propargyl amide, could also be explored to identify warheads with improved properties. rsc.org

The following table presents a hypothetical set of analogues designed to probe the SAR of the parent compound.

| Analogue | Modification | Rationale | Hypothetical Activity |

|---|---|---|---|

| N-(4-Cyclopentylbutan-2-yl)prop-2-enamide | Cyclohexyl -> Cyclopentyl | Probe size of hydrophobic pocket | Decreased |

| N-(3-Cyclohexylpropan-1-yl)prop-2-enamide | Butan-2-yl -> Propan-1-yl | Shorten linker, remove chirality | Significantly Decreased |

| N-(4-Cyclohexylbutan-2-yl)but-2-enamide | Prop-2-enamide -> But-2-enamide | Modify warhead reactivity | Potentially altered selectivity |

Lead Optimization Strategies Based on SAR Insights for Related Enamide Systems

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to generate a preclinical candidate. danaher.com This process involves iterative cycles of design, synthesis, and testing based on the SAR data obtained. For enamide-containing covalent inhibitors, optimization strategies often focus on improving potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Improving Potency and Selectivity: Insights from the SAR of analogues would guide modifications to enhance binding affinity and target-specific reactivity. For example, if a larger cycloalkyl group improves potency, this suggests the hydrophobic pocket can accommodate it. Selectivity can be improved by fine-tuning the reactivity of the prop-2-enamide warhead. A less reactive warhead may only form a covalent bond when held in high local concentration by strong non-covalent interactions within the target's binding site, thus reducing off-target reactions.

Enhancing ADME Properties: The physicochemical properties of the lead compound are optimized to ensure it can reach its target in the body and have a suitable duration of action. This might involve introducing polar groups to improve solubility or modifying metabolically labile sites to increase stability. For instance, if the cyclohexyl ring is found to be a site of metabolic hydroxylation, introducing a blocking group like a fluorine atom at that position could enhance metabolic stability.

Bioisosteric Replacement: Another key strategy is the use of bioisosteres to replace certain functional groups to improve properties without losing the desired biological activity. magtech.com.cn For example, the amide bond in the prop-2-enamide could be replaced with a bioisostere that is more resistant to hydrolysis, potentially improving the compound's stability.

The table below outlines a hypothetical lead optimization plan based on initial SAR findings for a related enamide system.

| SAR Finding | Identified Issue | Optimization Strategy | Example Modification |

|---|---|---|---|

| High reactivity of prop-2-enamide | Potential for off-target effects | Reduce electrophilicity of warhead | Introduce an electron-donating group on the double bond |

| Poor aqueous solubility | Low bioavailability | Introduce a polar functional group | Add a hydroxyl group to the cyclohexyl ring |

| Rapid metabolism at the linker | Short half-life | Block metabolic site | Replace a C-H bond with a C-F bond |

Derivatization and Chemical Modification Strategies for N 4 Cyclohexylbutan 2 Yl Prop 2 Enamide

Functionalization of the Enamide Double Bond

The carbon-carbon double bond of the prop-2-enamide moiety is electron-deficient due to the electron-withdrawing effect of the adjacent amide group. This makes it susceptible to a range of nucleophilic addition and cycloaddition reactions.

The primary addition reaction for α,β-unsaturated amides is the aza-Michael addition, which involves the conjugate addition of a nucleophile. researchgate.netnih.gov This reaction is a powerful tool for carbon-nitrogen bond formation. nih.gov

A variety of nitrogen-based nucleophiles can be employed in the aza-Michael reaction with acrylamides. These include primary and secondary aliphatic and aromatic amines, hydrazides, and other nitrogen-containing heterocycles. researchgate.netnih.gov The reaction can often proceed under catalyst-free conditions, although the kinetics can be enhanced by polar aprotic solvents like DMSO and DMF. nih.gov The reactivity of the amine can influence the outcome; for instance, primary amines can potentially undergo a second addition to form a di-adduct. researchgate.netrsc.org The reaction of acrylamide (B121943) with amino compounds can be reversible upon heating. nih.gov

Thiols are also excellent nucleophiles for Michael additions to acrylamides, in what is known as the thiol-Michael addition. This "click" reaction is known for its high yield and selectivity. rsc.org The reaction rate can be influenced by the structure of both the acrylamide and the thiol. rsc.org

Below is a table illustrating potential addition reactions with the enamide double bond of N-(4-Cyclohexylbutan-2-yl)prop-2-enamide, based on known reactions of similar acrylamides.

| Nucleophile | Reagent Example | Product Type | Potential Conditions |

| Primary Amine | Benzylamine | 3-(Benzylamino)-N-(4-cyclohexylbutan-2-yl)propanamide | Methanol/water, room temperature nih.gov |

| Secondary Amine | Piperazine | 3-(Piperazin-1-yl)-N-(4-cyclohexylbutan-2-yl)propanamide | Methanol/water, room temperature nih.gov |

| Hydrazide | Isonicotinohydrazide | N-(4-Cyclohexylbutan-2-yl)-3-(2-isonicotinoylhydrazinyl)propanamide | DMSO, 75°C nih.gov |

| Thiol | Glutathione | S-(3-((4-Cyclohexylbutan-2-yl)amino)-3-oxopropyl)glutathione | Buffer (pH 7.4), 37°C nih.gov |

The enamide double bond can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form substituted cyclohexene (B86901) derivatives. wikipedia.org The reactivity of the acrylamide in these reactions is influenced by the substituents on the nitrogen atom and the diene. While acrylamide itself can participate in Diels-Alder reactions, N-substituted acrylamides can also be employed. rsc.orgacs.org

The stereoselectivity of the Diels-Alder reaction with acrylamides can be controlled through the use of chiral auxiliaries on the acrylamide or by employing chiral catalysts. researchgate.net The reaction typically proceeds via a concerted mechanism. wikipedia.org The use of Lewis acids can catalyze the reaction and influence its stereochemical outcome. acs.org

Another type of cycloaddition is the photochemical [2+2] cycloaddition, which can occur between the enamide double bond and another alkene, such as a maleimide, to form a cyclobutane (B1203170) ring. nih.gov These reactions are often promoted by UV light and may or may not require a photosensitizer, depending on the specific substrates. nih.gov

The table below provides examples of potential cycloaddition reactions.

| Reaction Type | Diene/Alkene Example | Product Type | Potential Conditions |

| Diels-Alder | 1,3-Butadiene | Cyclohexene-4-carboxamide derivative | Thermal or Lewis acid catalysis (e.g., AlCl₃) |

| Asymmetric Diels-Alder | Cyclopentadiene with a chiral catalyst | Chiral bicyclic carboxamide | Chiral Lewis acid (e.g., copper-bis(oxazoline) complex) researchgate.net |

| [2+2] Photocycloaddition | N-Methylmaleimide | Bicyclic cyclobutane derivative | UV irradiation (e.g., 370 nm) in CH₂Cl₂ nih.gov |

Modifications at the Amide Nitrogen and Carbonyl Group

The amide functional group offers several avenues for chemical modification, including reactions at the nitrogen atom and the carbonyl carbon.

The hydrogen atom on the amide nitrogen is acidic enough to be removed by a strong base, allowing for N-alkylation. Common methods for N-alkylation of amides involve the use of a base such as sodium hydride, followed by reaction with an alkyl halide. mdpi.com Alternatively, catalytic methods using alcohols as alkylating agents have been developed, which are more atom-economical. rsc.orgresearchgate.net These reactions can be catalyzed by transition metals like ruthenium or iridium. nih.govorganic-chemistry.org

N-acylation of the amide to form an imide can be achieved by reacting the amide with an acyl chloride or an acid anhydride. scribd.comorganic-chemistry.org These reactions may require a base or a catalyst to proceed efficiently. scribd.comsemanticscholar.org For instance, MgBr₂·OEt₂ can be used to promote the N-acylation of amides with acid anhydrides under mild conditions. scribd.com

Illustrative N-alkylation and N-acylation reactions are presented in the table below.

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

| N-Alkylation | Benzyl bromide | N-Benzyl-N-(4-cyclohexylbutan-2-yl)prop-2-enamide | Base (e.g., NaH) in THF mdpi.com |

| N-Alkylation with Alcohol | Ethanol | N-Ethyl-N-(4-cyclohexylbutan-2-yl)prop-2-enamide | Ru or Ir catalyst, heat nih.govorganic-chemistry.org |

| N-Acylation | Acetyl chloride | N-Acetyl-N-(4-cyclohexylbutan-2-yl)prop-2-enamide | Base (e.g., triethylamine) in CH₂Cl₂ semanticscholar.org |

| N-Acylation with Anhydride | Acetic anhydride | N-Acetyl-N-(4-cyclohexylbutan-2-yl)prop-2-enamide | MgBr₂·OEt₂ in CH₂Cl₂ scribd.com |

The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield an amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.orgmasterorganicchemistry.com This reduction converts the this compound to the corresponding N-(4-cyclohexylbutan-2-yl)prop-2-en-1-amine. It is important to note that LiAlH₄ can also reduce the alkene double bond; therefore, selective reduction of the amide may require careful control of reaction conditions or the use of alternative reducing agents.

Other reducing agents and catalytic systems have been developed for amide reduction, including silanes in the presence of a catalyst. organic-chemistry.org The choice of reducing agent can be critical for achieving the desired selectivity, especially in the presence of other reducible functional groups. organic-chemistry.org

| Reagent | Product Type | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | N-(4-Cyclohexylbutan-2-yl)prop-2-en-1-amine | Anhydrous ether or THF, followed by aqueous workup masterorganicchemistry.com |

| Silane (e.g., PhSiH₃) with catalyst | N-(4-Cyclohexylbutan-2-yl)prop-2-en-1-amine | Catalyst (e.g., B(C₆F₅)₃), solvent (e.g., toluene) organic-chemistry.org |

Alterations of the Cyclohexyl Ring and Butyl Side Chain

The aliphatic portions of the molecule, the cyclohexyl ring and the butyl side chain, are generally less reactive than the enamide moiety. However, they can be functionalized under specific conditions, often involving radical reactions or transition metal catalysis.

The functionalization of C-H bonds in alkanes is a challenging but rapidly developing area of organic synthesis. researchgate.net For the cyclohexyl ring, C-H functionalization can introduce new substituents. For instance, radical-based reactions can be used to introduce halogens, which can then be further manipulated. nih.gov The direct alkylation of C-H bonds is also possible using certain catalytic systems. rsc.org

The butyl side chain offers similar opportunities for functionalization, although selectivity can be an issue. Terminal functionalization of alkyl chains can be achieved through regioconvergent cross-coupling reactions. nih.gov It may also be possible to introduce functionality at specific positions through radical reactions or by employing directing groups.

The table below outlines some potential, albeit challenging, modifications of the aliphatic parts of the molecule.

| Modification Site | Reaction Type | Reagent Example | Potential Product |

| Cyclohexyl Ring | C-H Bromination | N-Bromosuccinimide (NBS) | Brominated cyclohexyl derivative |

| Cyclohexyl Ring | C-H Alkylation | Indole with a catalyst | Indole-substituted cyclohexyl derivative rsc.org |

| Butyl Side Chain | Terminal C-H Arylation | Aryl triflate, Pd catalyst | Terminally arylated butyl chain derivative nih.gov |

Information Not Available for this compound

Following a comprehensive search of available scientific literature, detailed research findings and specific derivatization strategies for the chemical compound This compound could not be located. As a result, it is not possible to generate a scientifically accurate article that adheres to the user's specified outline and content requirements.

The provided outline requests in-depth information on:

Synthesis of Conjugates and Probes for Mechanistic Studies

Generating content for these specific sections would require access to published research detailing experimental procedures, reaction outcomes, and analytical data for this compound and its derivatives. The absence of such specific data in the public domain prevents the creation of a factual and authoritative article as requested. Any attempt to provide this information would be speculative and would not meet the standards of scientific accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。